N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Catalog No.
S11385870
CAS No.
M.F
C15H19N7O2S
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-yliden...

Product Name

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

IUPAC Name

N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

Molecular Formula

C15H19N7O2S

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C15H19N7O2S/c1-11-19-20-14(25-11)18-13(23)10-17-15(24)22-8-6-21(7-9-22)12-4-2-3-5-16-12/h2-5H,6-10H2,1H3,(H,17,24)(H,18,20,23)

InChI Key

BKIHWWNTSWRNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound notable for its unique structural features. It contains a piperazine ring, which is substituted with a pyridine group and a thiadiazole moiety. The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, and it has a molecular weight of approximately 347.394 g/mol . This compound's structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can be influenced by the presence of functional groups such as the thiadiazole and piperazine moieties. Typical reactions may include:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, participating in substitution reactions.
  • Condensation Reactions: The amino group may engage in condensation reactions with carbonyl compounds.
  • Reduction Reactions: The compound may undergo reduction, particularly at the carbonyl group, under appropriate conditions.

Preliminary studies indicate that N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide exhibits various biological activities. These include:

  • Antimicrobial Activity: The compound shows potential against certain bacterial strains.
  • Anticancer Properties: Initial tests suggest it may inhibit cancer cell proliferation.
  • Enzyme Inhibition: It could act as an inhibitor for specific enzymes involved in metabolic pathways .

The synthesis of N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves several steps:

  • Formation of Thiadiazole Moiety: Starting from appropriate thiadiazole precursors, reactions involving hydrazine derivatives can yield the desired thiadiazole structure.
    Thiadiazole Synthesis Reactants+HydrazineThiadiazole Derivative\text{Thiadiazole Synthesis }\text{Reactants}+\text{Hydrazine}\rightarrow \text{Thiadiazole Derivative}
  • Piperazine Ring Formation: The piperazine ring can be constructed using piperazine and appropriate acylating agents.
  • Final Coupling Reaction: The final product is obtained through coupling the thiadiazole derivative with the piperazine-acylated intermediate.

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobials or anticancer drugs.
  • Agriculture: Possible use as a pesticide or herbicide due to its biological activity against pathogens.

Interaction studies are essential for understanding how N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide interacts with biological targets. These studies typically involve:

  • Molecular Docking Studies: To predict binding affinities and orientations with target proteins.
    Docking Study Compound+Target ProteinBinding Affinity\text{Docking Study }\text{Compound}+\text{Target Protein}\rightarrow \text{Binding Affinity}
  • In Vitro Assays: Testing the compound's effects on cell lines to evaluate its biological activity.

Several compounds share structural similarities with N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide. Here are notable examples:

Compound NameStructure FeaturesBiological Activity
5-Fluoro-1H-pyrroleContains fluorine and pyrrole ringAntimicrobial
4-AminoquinolineContains amino group and quinolineAntimalarial
1,3,4-Thiadiazole DerivativesSimilar thiadiazole structureAnticancer

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its specific combination of piperazine and thiadiazole moieties along with distinct substituents that may enhance its selectivity towards particular biological targets compared to other similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

361.13209405 g/mol

Monoisotopic Mass

361.13209405 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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